Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate
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Overview
Description
Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various industrial applications, including polymer synthesis and advanced material production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of Intermediate Compounds: The initial step involves the reaction of cyclohexanediamine with methylene diisocyanate to form a urethane intermediate.
Addition of Phenoxymethyl Groups: The intermediate is then reacted with phenoxymethyl chloride under controlled conditions to introduce the phenoxymethyl groups.
Methacrylation: Finally, the compound undergoes methacrylation using methacrylic anhydride in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate has a wide range of scientific research applications:
Chemistry: Used as a monomer in polymer synthesis, contributing to the development of advanced materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in creating biocompatible implants and prosthetics, owing to its mechanical strength and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants, offering enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate involves its interaction with molecular targets through covalent bonding. The compound’s methacrylate groups can undergo polymerization, forming cross-linked networks that contribute to its mechanical properties. Additionally, its phenoxymethyl groups can interact with various biomolecules, facilitating its use in biological applications.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A Dimethacrylate: Similar in structure but lacks the cyclohexanediyliminocarbonyloxy groups.
Ethylene Glycol Dimethacrylate: Contains ethylene glycol instead of cyclohexanediyliminocarbonyloxy groups.
Triethylene Glycol Dimethacrylate: Features triethylene glycol as the backbone.
Uniqueness
Methylenebis(4,1-cyclohexanediyliminocarbonyloxy(2-(phenoxymethyl)-2,1-ethanediyl)) bismethacrylate stands out due to its unique combination of cyclohexanediyliminocarbonyloxy and phenoxymethyl groups, which impart distinct mechanical and chemical properties. This makes it particularly suitable for applications requiring high strength, stability, and biocompatibility.
Properties
CAS No. |
82088-11-7 |
---|---|
Molecular Formula |
C41H54N2O10 |
Molecular Weight |
734.9 g/mol |
IUPAC Name |
[2-[[4-[[4-[[1-(2-methylprop-2-enoyloxy)-3-phenoxypropan-2-yl]oxycarbonylamino]cyclohexyl]methyl]cyclohexyl]carbamoyloxy]-3-phenoxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C41H54N2O10/c1-28(2)38(44)50-26-36(24-48-34-11-7-5-8-12-34)52-40(46)42-32-19-15-30(16-20-32)23-31-17-21-33(22-18-31)43-41(47)53-37(27-51-39(45)29(3)4)25-49-35-13-9-6-10-14-35/h5-14,30-33,36-37H,1,3,15-27H2,2,4H3,(H,42,46)(H,43,47) |
InChI Key |
FQVDAWSEHNJSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(COC1=CC=CC=C1)OC(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)OC(COC4=CC=CC=C4)COC(=O)C(=C)C |
Origin of Product |
United States |
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